(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid
Description
The compound “(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid” is a synthetic carboxylic acid derivative characterized by a conjugated α,β-unsaturated system (prop-2-enoic acid backbone) and a sulfamoyl-substituted aromatic ring. Its structural complexity, including the (E)-stereochemistry of the propenoic acid group, may influence solubility, stability, and binding affinity compared to analogs .
Properties
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S/c1-12-2-3-13(5-7-18(20)21)9-17(12)26(22,23)19-10-14-4-6-15-16(8-14)25-11-24-15/h2-9,19H,10-11H2,1H3,(H,20,21)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICVJVKXRCJMIV-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of a base such as piperidine and solvents like ethanol or methanol to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The propenoic acid chain can be reduced to form saturated carboxylic acids.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Sulfamoyl-substituted derivatives.
Scientific Research Applications
(2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(1,3-benzodioxol-5-ylmethyl)sulfamoyl]-4-methylphenyl}prop-2-enoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes or receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, while the propenoic acid chain can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxole and Sulfonamide Motifs
Compound A : N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide (CAS: 342013-70-1)
- Key Differences: Replaces the propenoic acid group with a thiadiazole-carboxamide.
- Implications : The thiadiazole ring may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the carboxylic acid group in the target compound. This structural variation could shift activity toward kinase inhibition rather than cyclooxygenase (COX) modulation .
Compound B : Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate (CAS: 338422-75-6)
- Key Differences : Features a pyridinyl-sulfanyl substituent and an ester group instead of the carboxylic acid.
- Implications: The ester group may improve cell permeability but require metabolic activation (hydrolysis) for bioactivity.
Propenoic Acid Derivatives with Aromatic Sulfonamides
Compound C : (E)-3-[4-[(4-Sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid (CAS: 795293-20-8)
- Key Differences: Retains the propenoic acid backbone but replaces the benzodioxole group with a 4-sulfamoylphenyl moiety.
- However, the dual sulfonamide groups could enhance interactions with zinc-containing enzymes like carbonic anhydrases .
Compound D : {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid (from )
- Key Differences : Incorporates a benzimidazole-sulfonyl core and a pyridinylmethanesulfinyl group.
- The sulfinyl group may introduce chirality, complicating synthesis but enabling enantiomer-specific activity .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | ~445.45 | ~265.29 | ~408.44 |
| LogP | ~2.8 (predicted) | ~2.1 | ~1.9 |
| Hydrogen Bond Donors | 3 (COOH, NH) | 2 (CONH2) | 3 (COOH, NH) |
| Bioactivity Prediction | Anti-inflammatory, COX-2 inhibition | Kinase inhibition | Carbonic anhydrase inhibition |
Notes:
- The benzodioxole moiety in the target compound may confer antioxidant properties, absent in Compounds A and C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
